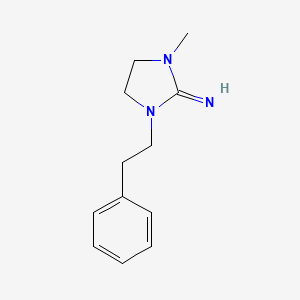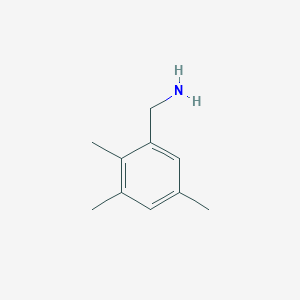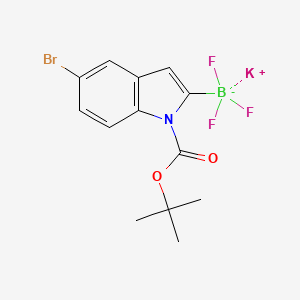
1-Methyl-3-phenethylimidazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenethylimidazolidin-2-imine is a heterocyclic compound that features an imidazolidine ring substituted with a methyl group at the first position and a phenethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenethylimidazolidin-2-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenethyl-N-methylamine with formaldehyde and ammonia, leading to the formation of the imidazolidine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or distillation are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-phenethylimidazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazolidinones
Reduction: Various substituted imidazolidines
Substitution: Derivatives with different functional groups replacing the phenethyl group
Applications De Recherche Scientifique
1-Methyl-3-phenethylimidazolidin-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenethylimidazolidin-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Imidazolidin-2-one: A structurally related compound with a carbonyl group at the second position.
Benzimidazolidin-2-one: Similar to imidazolidin-2-one but with a benzene ring fused to the imidazolidine ring.
Uniqueness: 1-Methyl-3-phenethylimidazolidin-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets.
Propriétés
Formule moléculaire |
C12H17N3 |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-methyl-3-(2-phenylethyl)imidazolidin-2-imine |
InChI |
InChI=1S/C12H17N3/c1-14-9-10-15(12(14)13)8-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 |
Clé InChI |
KHKWIHYIAVTSQV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1=N)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















